3-Chloro-4,6-dimethyl-pyridazine
Overview
Description
3-Chloro-4,6-dimethyl-pyridazine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is used as an intermediate in the synthesis of pesticides and anti-viral drugs .
Synthesis Analysis
The synthesis of 3-Chloro-4,6-dimethyl-pyridazine involves various methods. One method involves the condensation of substituted benzyl alcohols with 3-chloro-6-(3,5-dimethyl-lH-pyrazole-l-yl)pyridazine . Another method involves the cyclization of 3-chloro-6-hydrazinylpyridazine with acetoacetone .Molecular Structure Analysis
The molecular structure of 3-Chloro-4,6-dimethyl-pyridazine can be represented by the InChI code: 1S/C6H7ClN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3 .Chemical Reactions Analysis
3-Chloro-4,6-dimethyl-pyridazine has been used in the synthesis of various compounds. For instance, it has been used in the synthesis of 7-methyl-2-phenylimidazo .Scientific Research Applications
Surface Protection Activities
- 3-Chloro-4,6-dimethyl-pyridazine derivatives have been investigated for their potential to protect mild steel surfaces and inhibit corrosion in hydrochloric acid solutions. These compounds, specifically 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (Pz3), have shown promising results in increasing corrosion inhibition efficiency with higher concentrations. The protective action was observed through techniques like potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy, suggesting their effectiveness as mixed-type inhibitors for oxidative and reductive reactions involved in the corrosion process (Olasunkanmi, Mashuga, & Ebenso, 2018).
Enzyme Inhibition and Molecular Docking
- A series of novel pyrazolylpyridazine amines derived from 3-chloro-4,6-dimethyl-pyridazine have been synthesized and evaluated for their inhibition potential against yeast α-glucosidase. Among these, certain compounds, particularly the m-chloro derivative, demonstrated potent inhibitory activity. This research highlights the potential pharmaceutical applications of these compounds, further supported by molecular docking studies to understand their structure-activity relationships (Chaudhry et al., 2017).
Antimicrobial and Anti-inflammatory Activities
- Pyridazine derivatives, including those substituted with 3-chloro-4,6-dimethyl groups, have been recognized for their significant biological properties. These compounds have shown promising antimicrobial, anti-inflammatory, and analgesic activities. Research in this area focuses on the synthesis, characterization, and biological efficacy testing of these compounds, providing insights into their potential therapeutic applications (Zaki, Sayed, & Elroby, 2016).
Molecular Structural Studies
- The synthesis, crystal structure characterization, and density functional theory (DFT) calculations of triazole pyridazine derivatives, including those with 3-chloro-4,6-dimethyl substitution, have been extensively studied. These compounds are characterized by their significant biological activities, such as anti-tumor and anti-inflammatory properties. Research in this field involves not only the synthesis and structural characterization but also theoretical studies to understand the molecular behavior, interaction energies, and quantum chemical parameters of these compounds (Sallam et al., 2021).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4,6-dimethylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-5(2)8-9-6(4)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBIWQSBPWNHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,6-dimethylpyridazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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